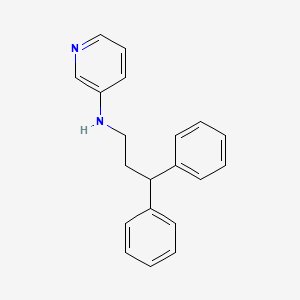

N-(3,3-diphenylpropyl)pyridin-3-amine

Description

Properties

Molecular Formula |

C20H20N2 |

|---|---|

Molecular Weight |

288.4 g/mol |

IUPAC Name |

N-(3,3-diphenylpropyl)pyridin-3-amine |

InChI |

InChI=1S/C20H20N2/c1-3-8-17(9-4-1)20(18-10-5-2-6-11-18)13-15-22-19-12-7-14-21-16-19/h1-12,14,16,20,22H,13,15H2 |

InChI Key |

HPPGLUBWVYPBSH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC2=CN=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Antihypertensive Agents

N-(3,3-diphenylpropyl)pyridin-3-amine is utilized as an intermediate in the synthesis of antihypertensive drugs such as lercanidipine. This compound acts by inhibiting calcium channels, leading to vasodilation and reduced blood pressure. The synthesis involves demethylation processes to produce derivatives that exhibit therapeutic efficacy against hypertension .

Anticholinergic Properties

Research has demonstrated that derivatives of 3,3-diphenylpropylamines exhibit notable anticholinergic activity. These compounds may serve as potential treatments for conditions mediated by acetylcholine, such as overactive bladder and other urinary disorders. Studies indicate that these compounds can effectively inhibit bladder contractions, presenting a promising avenue for drug development targeting muscarinic receptors .

Mechanistic Studies

Biogenic Amine Transporters

this compound has been studied for its effects on biogenic amine transporters. In experimental models, it was found to influence the uptake and release of neurotransmitters like serotonin and norepinephrine, which are crucial in mood regulation and anxiety disorders. This property suggests its potential role in developing antidepressant or anxiolytic therapies .

Case Studies

Comparison with Similar Compounds

Pharmacological Activity

N-(3,3-Diphenylpropyl)pyridin-3-amine is hypothesized to modulate DAT based on structural similarities to SoRI-20041 (N-(3,3-diphenylpropyl)-2-phenyl-4-quinazolinamine), a nanomolar-potency allosteric DAT ligand. SoRI-20041 partially inhibits dopamine uptake (IC₅₀ = 87 nM) and slows RTI-55 dissociation, suggesting non-competitive binding .

Comparison with Structural Analogs

Key analogs are compared in Table 1, focusing on structure-activity relationships (SAR).

Table 1: Structural and Functional Comparison of this compound and Analogs

Key Observations

Backbone Flexibility : The 3,3-diphenylpropyl group provides rigidity and lipophilicity, critical for membrane penetration in CNS targets.

Substituent Effects: Pyridin-3-amine: Potential for hydrogen bonding with DAT residues, unlike SoRI-20041’s planar quinazolinamine. This may reduce off-target effects . Quinazolinamine (SoRI-20041): Aromatic stacking enhances DAT binding but may increase metabolic instability .

Therapeutic Applications :

- DAT ligands (e.g., SoRI-20041) show promise in addiction therapy.

- Calcium channel blockers (e.g., Fendiline) highlight the scaffold’s versatility .

Metabolic and Toxicological Considerations

reveals that N-(1-methyl-3,3-diphenylpropyl)formamide metabolizes to reactive isocyanates via S-linked conjugates. This suggests that this compound may similarly form electrophilic intermediates, necessitating toxicity studies .

Preparation Methods

Direct Nucleophilic Substitution

A straightforward approach involves reacting pyridin-3-amine with 3,3-diphenylpropyl halides (e.g., bromide or chloride) in the presence of a base. For example:

-

Reagents : 3,3-Diphenylpropyl bromide, pyridin-3-amine, potassium carbonate.

-

Solvent : Acetonitrile or dimethylformamide (DMF).

-

Yield : 60–75% after purification via column chromatography.

This method is limited by competing side reactions, such as over-alkylation or elimination, necessitating precise stoichiometric control.

Reductive Amination of 3,3-Diphenylpropanal with Pyridin-3-amine

Two-Step Process

-

Imine Formation : Condensation of 3,3-diphenylpropanal with pyridin-3-amine in toluene or ethanol under Dean-Stark conditions to remove water.

-

Reduction : Sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2, 5–10 bar) with palladium on carbon (Pd/C) reduces the imine intermediate.

Multi-Component Reactions (MCRs)

FeF3-Catalyzed Ultrasound-Assisted Synthesis

A green chemistry approach utilizes FeF3 as a catalyst in polyethylene glycol (PEG-400) under ultrasound irradiation:

Base-Promoted Cascade Reaction

A base-mediated cascade reaction between N-propargylic β-enaminones and formamides generates the pyridine core:

Comparative Analysis of Methods

| Method | Catalyst/Solvent | Temperature | Time | Yield | Key Advantage |

|---|---|---|---|---|---|

| Direct Alkylation | K₂CO₃/CH₃CN | 80–100°C | 12–24 h | 60–75% | Simplicity |

| Reductive Amination | NaBH3CN/EtOH | RT–60°C | 6–12 h | 70–85% | High selectivity |

| FeF3/PEG Ultrasound | FeF3/PEG-400 | 50°C | 0.5–1 h | 82–88% | Eco-friendly, rapid |

| Base-Promoted Cascade | t-BuOK/THF | 25–50°C | 2–4 h | 45–72% | Modular substrate scope |

Optimization Strategies

Solvent Effects

Catalyst Design

Q & A

Basic Research Questions

Q. What synthetic routes are reported for N-(3,3-diphenylpropyl)pyridin-3-amine, and how can reaction yields be optimized?

- Methodology : The compound is synthesized via Ugi multicomponent reactions using 3,3-diphenylpropylamine as a key intermediate. For example, in a Ugi reaction, stoichiometric ratios of amine, aldehyde, isocyanide, and carboxylic acid are combined under inert conditions (e.g., methanol, 24h stirring). Column chromatography (e.g., ethyl acetate/hexane gradient) is used for purification .

- Yield Optimization : Lower yields (e.g., 17.9% in related pyridine derivatives) may result from side reactions or solubility issues. Optimization strategies include adjusting solvent polarity (e.g., DMSO vs. DCM), temperature control (35°C vs. room temperature), and catalyst screening (e.g., CuBr vs. Pd catalysts) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.9 ppm for pyridine and diphenyl groups) and aliphatic protons (δ 2.5–4.0 ppm for propyl chain).

- HRMS (ESI) : Confirm molecular weight (e.g., [M+H]+ at m/z 351.2).

- IR Spectroscopy : Identify N–H stretches (~3298 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .

Advanced Research Questions

Q. How does the 3,3-diphenylpropyl group influence the compound’s bioactivity in neurological targets?

- Mechanistic Insight : The diphenylpropyl moiety enhances lipophilicity, potentially improving blood-brain barrier penetration. Structural analogs (e.g., Prozapine, CAS 3426-08-2) exhibit affinity for σ receptors, suggesting similar targets for this compound .

- Experimental Design :

- In vitro : Radioligand binding assays (e.g., competitive displacement of [³H]-DTG in brain homogenates).

- In vivo : PET imaging with ¹⁸F-labeled analogs (e.g., ¹⁸F-FNDP) to assess brain uptake and distribution .

Q. How can computational modeling guide the design of derivatives with improved solubility?

- Methodology :

- DFT Calculations : Optimize geometry and calculate dipole moments to predict solubility trends.

- Molecular Dynamics (MD) : Simulate interactions with water/solvent molecules.

Q. What strategies resolve contradictions in reported biological activity across studies?

- Critical Analysis :

- Batch Purity : Use HPLC (≥95% purity) to exclude confounding effects from impurities .

- Assay Conditions : Standardize protocols (e.g., cell lines, incubation times) to minimize variability. For example, conflicting IC₅₀ values in kinase assays may stem from ATP concentration differences .

Key Challenges and Recommendations

- Synthetic Challenges : Low yields in multicomponent reactions require catalyst optimization (e.g., switch from CuBr to Pd(OAc)₂) .

- Biological Studies : Use isotope-labeled analogs (e.g., ¹⁸F, ¹¹C) for precise pharmacokinetic tracking .

- Data Reproducibility : Publish full spectral datasets (e.g., NMR raw files) in supplementary materials to aid cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.